
N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring and a hexahydrocinnoline moiety. Its molecular formula is C16H19N5O, and it possesses several functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing the pyrazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of 3,5-dimethylpyrazole have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Several studies suggest that pyrazole derivatives can modulate inflammatory responses. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. In particular, it has been shown to reduce levels of TNF-alpha and IL-6 in macrophage cell lines, indicating a potential use in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of related pyrazole compounds have been explored extensively. In vitro studies demonstrate that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators .
Case Studies
- Inhibition of ELOVL6 : A related study focused on a pyrazole derivative's role as an inhibitor of ELOVL6, an enzyme linked to fatty acid metabolism. This compound exhibited over 30-fold selectivity for ELOVL6 compared to other elongases and showed promise in reducing fatty acid elongation indices in hepatocytes .
- Cytotoxicity Assays : A recent study evaluated the cytotoxic effects of synthesized pyrazole derivatives against carcinoma cell lines using the MTT assay. The results indicated that certain compounds had IC50 values significantly lower than standard chemotherapeutics like cisplatin, suggesting enhanced efficacy against specific cancer types .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly targeting metabolic enzymes involved in fatty acid elongation.
- Cell Signaling Modulation : It may alter signaling pathways related to inflammation and apoptosis through interaction with specific receptors or transcription factors.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines. In one study, a related compound demonstrated percent growth inhibitions (PGIs) of up to 86.61% against specific cancer types such as SNB-19 and OVCAR-8 . The structural modifications in compounds like N-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide may enhance its efficacy against cancer cells through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Properties
Compounds with similar structural characteristics have been investigated for their anti-inflammatory properties. Research indicates that derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory processes. For example, studies on pyrrole derivatives showed dual inhibition of COX and LOX . This suggests that this compound may also exhibit similar anti-inflammatory effects.
Molecular Docking Studies
Molecular docking studies are essential for understanding the binding affinity of compounds to specific biological targets. For instance, docking studies on related pyrazole compounds revealed strong interactions with proteins involved in cancer progression . Such insights can guide the design of more potent derivatives of this compound for targeted therapies.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various methods such as nucleophilic substitution reactions have been employed to create pyrazole derivatives . Characterization techniques like NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds.
Pharmacokinetics and ADME Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is vital for evaluating the therapeutic potential of any new drug candidate. Preliminary studies suggest that modifications in the structure of pyrazole-containing compounds can significantly affect their pharmacokinetic profiles . Such studies are necessary to optimize the bioavailability and therapeutic index of this compound.
Summary Table: Applications Overview
特性
IUPAC Name |
N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-9-13(10(2)19-18-9)8-17-16(23)11-4-5-14-12(6-11)7-15(22)21(3)20-14/h7,11H,4-6,8H2,1-3H3,(H,17,23)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYWTYLKTDUOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC(=O)C2CCC3=NN(C(=O)C=C3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。